N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide
Description
N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a synthetic ethanediamide derivative featuring a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and an isopropyl substituent. The compound’s synthesis likely involves amide coupling strategies, as evidenced by analogous procedures for related structures (e.g., using dicyclohexylcarbodiimide (DCC) or other coupling agents) .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O5S/c1-11(2)20-17(22)16(21)19-10-15(14-4-3-9-25-14)26(23,24)13-7-5-12(18)6-8-13/h3-9,11,15H,10H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVTZBFELYLMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide typically begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, furan-2-carboxaldehyde, and ethanediamine.
Step 1: : The initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with furan-2-carboxaldehyde in the presence of a base like triethylamine. This step forms an intermediate product through a sulfonylation reaction.
Step 2: : The intermediate product is then reacted with ethanediamine under mild heating conditions to form the final compound, this compound. This step typically requires a solvent like dichloromethane and a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods may vary, they generally follow the same synthetic routes as in the laboratory, but with optimizations for scale, yield, and cost-effectiveness. Key considerations include reaction scale-up, purification techniques, and process safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring in the compound can undergo oxidation reactions to form various oxidized products.
Reduction: : The compound can also undergo reduction reactions, particularly targeting the sulfonyl group.
Substitution: : Various nucleophilic substitution reactions can occur, especially at the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation Reactions: : Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution Reactions: : Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the furan ring.
Reduction Products: : Reduced forms of the sulfonyl group.
Substitution Products: : Compounds where the fluorine atom is replaced with other functional groups.
Scientific Research Applications
Chemistry
N'-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is studied for its unique chemical properties and reactivity
Biology
In biological research, this compound is explored for its interactions with biological molecules and potential bioactivity. It may serve as a lead compound for the development of new drugs or biochemical tools.
Medicine
Given its complex structure, this compound is of interest in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound's chemical properties make it useful in the development of new materials, catalysts, and other chemical products
Mechanism of Action
The mechanism by which N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its fluorobenzenesulfonyl and furan moieties enable it to bind to specific active sites, potentially inhibiting or modifying the activity of target proteins. The pathways involved may include signal transduction, enzyme inhibition, and modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound shares structural motifs with several analogs, differing primarily in substituents and heterocyclic systems. Key comparisons include:
Table 1: Structural Comparison
*Estimated based on structural similarity to .
Key Observations:
Heterocyclic Systems : The oxazinan ring in introduces rigidity, which may stabilize binding interactions compared to the target compound’s flexible ethyl linker .
Solubility : Piperazine-containing analogs () exhibit improved solubility in acidic conditions due to the basic nitrogen, contrasting with the target compound’s reliance on polar sulfonyl/amide groups .
Pharmacological Potential (Inferred)
While direct pharmacological data for the target compound is unavailable, structural analogs provide clues:
- Sulfonamide Derivatives : Compounds like W-18 and W-15 () demonstrate sulfonamide-based bioactivity, though their opioid-like mechanisms differ significantly from ethanediamides .
- Amide-Furan Hybrids : lists analogs with furan and sulfonamide groups, often explored as enzyme inhibitors or receptor modulators .
Biological Activity
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings relevant to its pharmacological effects.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Sulfonyl Intermediate : The reaction begins with the sulfonylation of 4-fluorobenzene using a sulfonyl chloride reagent under basic conditions.
- Coupling with Furan Derivative : The resulting sulfonyl intermediate is coupled with furan-2-yl ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Finalization with Ethanediamide : The final step involves the reaction of the intermediate with ethanediamide to yield the target compound.
The biological activity of this compound is believed to be mediated through its interactions with various molecular targets, including enzymes and receptors involved in critical biological pathways. The sulfonyl and furan groups are hypothesized to enhance binding affinity to these targets, potentially modulating their activity.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related fluorinated benzamide derivatives have shown significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer cell proliferation. One study reported an IC50 value of 1.30 μM against HepG2 cells, suggesting strong antiproliferative activity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies have demonstrated that similar sulfonamide compounds possess broad-spectrum antibacterial activity, which may extend to this compound due to structural similarities.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically involve treating cells with different concentrations of the compound and measuring cell viability using assays such as MTT or Annexin V staining.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 1.30 | Induction of apoptosis |
| MCF7 | TBD | Cell cycle arrest |
| A549 | TBD | Inhibition of HDAC activity |
In Vivo Studies
Animal model studies are essential for assessing the therapeutic potential of this compound. For example, xenograft models have shown that treatment with similar compounds leads to significant tumor growth inhibition compared to control groups, supporting their potential utility in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
